
4,6-Difluoroindoline
Vue d'ensemble
Description
“4,6-Difluoroindoline” is a chemical compound with the molecular formula C8H7F2N . It is a biochemical used for proteomics research .
Synthesis Analysis
The synthesis of “4,6-Difluoroindoline” and similar compounds has been studied. A borane tetrahydrofuran complex has been used to study the reduction of 3,3-difluoro-2-oxindoles, yielding either 3-fluoroindoles or 3,3-difluoroindolines .
Molecular Structure Analysis
The molecular structure of “4,6-Difluoroindoline” is represented by the formula C8H7F2N . The compound has a molecular weight of 155.14 .
Applications De Recherche Scientifique
Difluorohydroxylation of Indoles
A study by Lin et al. (2011) details an efficient difluorohydroxylation of substituted indoles leading to 3,3-difluoroindolin-2-ols. This process is achieved using Selectfluor as the fluorinating agent, providing a practical and efficient way to produce difluorinated indolin-2-ol structures under mild conditions. The methodology highlights the regioselective difluorination of indole rings at the C3 carbon site (Lin et al., 2011).
Synthesis of Fluoroindoles and Difluoroindolines
Torres et al. (1999) explored the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex. This method efficiently yields 3-fluoroindoles and 3,3-difluoroindolines, particularly when the aromatic nucleus is substituted with an electron-withdrawing group. The study provides insights into the synthesis of these compounds, contributing to the understanding of fluoroindole chemistry (Torres et al., 1999).
Polyfluorinated Heterocyclic Compounds
Research by Petrova et al. (1970) investigated the formylation, aminomethylation, and bromination of 4,5,6,7-tetrafluoroindole. The study demonstrated that these reactions proceed at the 3 position, aligning with predictions from the Hiickel molecular orbital method. This research enhances understanding of the behavior of polyfluorinated heterocyclic compounds in chemical reactions (Petrova et al., 1970).
Transport Substrates in Biological Systems
Rudnick et al. (1989) examined 4,6-Difluoroserotonin as a substrate for biogenic amine transporters. This study provided insights into how different pH levels affect the transport of this serotonin analog in biological systems, contributing to the understanding of substrate translocation in neurotransmitter transport (Rudnick et al., 1989).
Miscibility of Fluoro-containing Polyimide Blends
A study by Chung and Kafchinski (1996) focused on the miscibility of fluoro-containing polyimide blends. They confirmed general rules for miscible polyimide pairs containing the hexafluoroisopropylidene group. This research is significant in the field of polymer science, particularly in understanding the molecular packing and miscibility of polyimide blends (Chung & Kafchinski, 1996).
Mécanisme D'action
Biochemical Pathways
It is known that fluorinated heterocycles, such as 4,6-difluoroindoline, can have significant impacts on various biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . . These properties could impact the bioavailability of the compound.
Propriétés
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLRNYJYNJAJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585696 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199526-98-2 | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199526-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Difluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
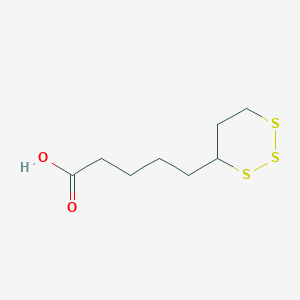
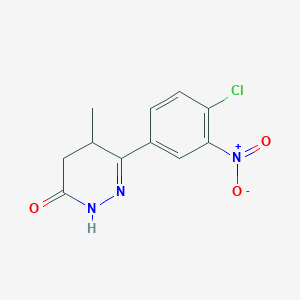
![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
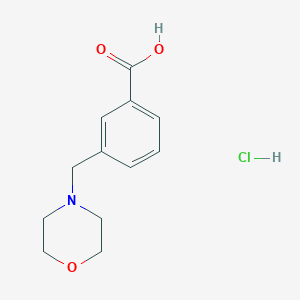
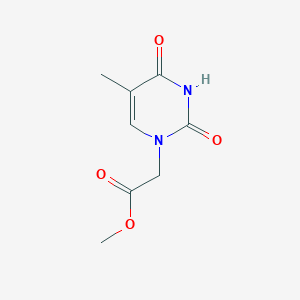

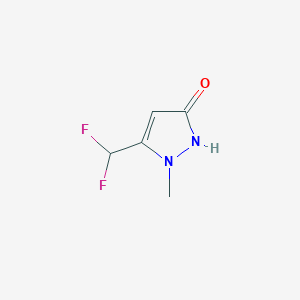
![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)
